2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate is a chemical compound commonly known as DMAA (1,3-dimethylamylamine) or geranamine. It is a synthetic compound that has been used as a dietary supplement and a performance enhancer. DMAA has been the subject of much scientific research due to its potential benefits and limitations in various fields.
Scientific Research Applications
Enzymatic Modification for Antioxidant Synthesis
One study explored the enzymatic modification of 2,6-dimethoxyphenol to synthesize dimers with higher antioxidant capacity. This process involved laccase-mediated oxidation and demonstrated the potential to enhance the antioxidant activities of phenolic compounds through enzymatic reactions, potentially relevant to the synthesis and application of similar compounds like 2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate (Adelakun et al., 2012).
Synthesis and Structural Analysis
Another study focused on the synthesis and crystal structure analysis of a depside derivative, which is structurally related to the compound . This research highlights the methodology for synthesizing complex organic molecules and analyzing their structures, which is crucial for understanding the properties and potential applications of such compounds (Pengcheng Lv et al., 2009).
Photoinitiators for Polymerization
Research on acylphosphine oxides as photoinitiators for acrylate and unsaturated polyester resins may also offer insights. Although not directly related, the efficiency and mechanisms of such photoinitiators in curing resins can inform the development and application of related compounds in materials science and polymer chemistry (Baxter et al., 1988).
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Based on the structure of the compound, it can be inferred that it might interact with its targets through resonance stabilized carbocation .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The compound’s log kow (kowwin v167 estimate) is 250, which suggests that it might have good bioavailability .
Result of Action
Similar compounds have been found to exhibit inhibitory activity against various viruses .
properties
IUPAC Name |
[2-(2,4-dimethoxyanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-13-4-6-14(7-5-13)10-19(22)25-12-18(21)20-16-9-8-15(23-2)11-17(16)24-3/h4-9,11H,10,12H2,1-3H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRKOTWDYWIUCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.